Bis(2-cyclohexylphenyl)(phenyl)phosphine
Description
Structure
2D Structure
Properties
Molecular Formula |
C30H35P |
|---|---|
Molecular Weight |
426.6 g/mol |
IUPAC Name |
bis(2-cyclohexylphenyl)-phenylphosphane |
InChI |
InChI=1S/C30H35P/c1-4-14-24(15-5-1)27-20-10-12-22-29(27)31(26-18-8-3-9-19-26)30-23-13-11-21-28(30)25-16-6-2-7-17-25/h3,8-13,18-25H,1-2,4-7,14-17H2 |
InChI Key |
QHSWIQCSZNFHSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4C5CCCCC5 |
Origin of Product |
United States |
Structural Characteristics and Steric Influence in Organometallic Chemistry
The molecular structure of Bis(2-cyclohexylphenyl)(phenyl)phosphine, with the chemical formula C₃₀H₃₅P, features a central phosphorus atom bonded to one phenyl group and two 2-cyclohexylphenyl groups. It is the presence of the two bulky cyclohexyl groups positioned ortho to the phosphorus atom on the biphenyl (B1667301) backbone that defines the ligand's most critical property: its profound steric bulk.
The combination of rigid phenyl groups and bulky, flexible cyclohexyl substituents creates a sterically demanding coordination environment. This steric shield around the metal center is crucial for several reasons: it can promote the formation of highly reactive, low-coordinate metal complexes by discouraging the binding of multiple ligands, and it can accelerate the rate-limiting reductive elimination step in many catalytic cycles. organic-chemistry.orgnih.gov The steric pressure exerted by the ligand facilitates the expulsion of the product from the metal's coordination sphere, thereby turning over the catalyst. The steric profile of this compound is comparable to other well-known bulky ligands used in modern catalysis, such as those in the Buchwald biaryl phosphine (B1218219) ligand family. rsc.orgnih.gov
Table 1: Comparison of Steric Parameters for Selected Bulky Phosphine Ligands This interactive table provides context for the steric bulk of this compound by comparing it with other common ligands.
| Ligand | Substituent Groups | Tolman Cone Angle (θ) | Percent Buried Volume (%Vbur) | Key Structural Feature |
|---|---|---|---|---|
| This compound | 2x (2-Cyclohexylphenyl), 1x Phenyl | Estimated >170° | Estimated >35% | Bulky cyclohexyl groups on a biaryl framework. |
| Tricyclohexylphosphine (B42057) (PCy₃) | 3x Cyclohexyl | 170° | 35.5% | Large, flexible alkyl groups. |
| Triphenylphosphine (B44618) (PPh₃) | 3x Phenyl | 145° | 29.8% | Standard benchmark aryl phosphine. |
| XPhos | 1x (2',4',6'-Triisopropylbiphenyl), 2x Cyclohexyl | Not typically cited | 41.0% | Extremely bulky biaryl phosphine (Buchwald-type). |
| t-Bu₃P | 3x tert-Butyl | 182° | 42.0% | Very large, sterically demanding alkyl groups. |
Note: Values for this compound are estimated based on its structure relative to known ligands. Other values are from published computational or experimental data. researchgate.net
Role As an Ancillary Ligand in Transition Metal Catalysis
Classical Laboratory-Scale Synthesis Routes
The traditional methods for synthesizing tertiary phosphines like this compound on a laboratory scale rely heavily on the use of highly reactive organometallic reagents. These routes are well-established and offer a direct approach to forming the critical phosphorus-carbon bonds.
Grignard and Organolithium Reagent-Based Approaches
The most common laboratory-scale synthesis of this compound involves the reaction of a phosphorus halide with a suitable organometallic reagent. numberanalytics.combeilstein-journals.org Specifically, Grignard reagents and organolithium compounds are the workhorses for this type of transformation. numberanalytics.comnih.gov
A typical Grignard-based approach for this compound involves the reaction of dichlorophenylphosphine (B166023) with two equivalents of 2-cyclohexylphenylmagnesium bromide. This Grignard reagent is prepared beforehand from 2-bromocyclohexylbenzene and magnesium metal. The sequential nucleophilic substitution on the dichlorophenylphosphine precursor yields the desired tertiary phosphine. Similarly, organolithium reagents can be employed. lookchem.comacs.org For instance, an organolithium species generated from an appropriate aryl halide can react with phosphorus trichloride (B1173362) or a dichlorophosphine to form the triarylphosphine. lookchem.com
The general scheme for these reactions involves the formation of a P-C bond by reacting a metalated organic compound with a halogenated phosphine. nih.gov This organometal-halogen-phosphine route is a fundamental strategy in organophosphorus chemistry. beilstein-journals.orgnih.govnih.gov
Table 1: Grignard and Organolithium Synthesis Summary
| Reagent 1 | Reagent 2 | Intermediate/Product | Reagent Type |
|---|---|---|---|
| 2-cyclohexylphenylmagnesium bromide | Dichlorophenylphosphine | This compound | Grignard |
| Phenylmagnesium bromide | Phosphorus trichloride | Triphenylphosphine (B44618) | Grignard |
| Aryllithium derivatives | Phenylphosphonous chloride | Tertiary phosphine | Organolithium |
| Organolithium reagent | Phosphorus trichloride | Tertiary phosphine | Organolithium |
Reaction Conditions and Inert Atmosphere Requirements
The synthesis of phosphines is highly sensitive to atmospheric conditions, primarily due to the susceptibility of the phosphorus atom to oxidation. researchgate.netrsc.org Therefore, all manipulations must be carried out under a strictly inert atmosphere, such as dry nitrogen or argon. reddit.com The presence of oxygen can lead to the formation of the corresponding phosphine oxide, which is often a major byproduct that can complicate purification.
Furthermore, the reagents used in these syntheses demand anhydrous conditions. Grignard and organolithium reagents react readily with water. The reactions are typically performed in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). mercer.edu Temperature control is also critical; many of these reactions, particularly the metalation steps to form the organolithium reagent, are conducted at low temperatures (e.g., below 0 °C or even at -78 °C) to prevent side reactions such as deprotonation or halide migration. beilstein-journals.orgnih.gov
An alternative strategy to manage the air sensitivity involves intentionally oxidizing the phosphine to a more stable phosphine oxide during synthesis. The phosphine oxide is less reactive and can be carried through several synthetic steps before being reduced back to the trivalent phosphine in a final step, often using reducing agents like hydrosilanes (e.g., SiHCl₃). researchgate.netrsc.org
Advanced and Scalable Synthetic Strategies
As the demand for specialized phosphine ligands grows, particularly for catalysis, more advanced and scalable synthetic methods have been developed. These strategies often offer improved efficiency, functional group tolerance, and pathways suitable for larger-scale production.
Palladium-Catalyzed Cross-Coupling Methods
Palladium-catalyzed cross-coupling reactions have become a powerful tool for forming C-P bonds, providing an alternative to classical organometallic routes. organic-chemistry.org These methods are particularly valuable for synthesizing complex biaryl phosphine ligands, a class to which this compound belongs. These ligands, often referred to as Buchwald ligands, are known for their effectiveness in palladium-catalyzed cross-coupling reactions themselves. sigmaaldrich.comwikipedia.org
The synthesis of analogous ligands, such as Bis(2-methoxyphenyl)phenylphosphine, can be achieved through the palladium-catalyzed coupling of dicyclohexylphosphine (B1630591) with substituted aryl halides. Such reactions typically employ a palladium source like palladium(II) acetate (B1210297) (Pd(OAc)₂) or Pd₂(dba)₃, a suitable phosphine ligand to form the active catalyst, and a strong base like sodium tert-butoxide (NaOtBu). sigmaaldrich.com The reaction is usually conducted in an anhydrous solvent such as toluene (B28343) at elevated temperatures, typically between 80–120°C. A novel strategy involves the coupling of aryl halides with a bis(trichlorosilyl)phosphorylated anion, [P(SiCl₃)₂]⁻, in the presence of a palladium catalyst to generate triarylphosphines. rsc.org
Table 2: Typical Conditions for Palladium-Catalyzed Synthesis of Analogous Biaryl Phosphines
| Component | Example | Role |
|---|---|---|
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst Precursor |
| Ligand | XPhos, SPhos | Stabilizes and activates the metal center |
| Base | NaOtBu, Cs₂CO₃ | Activates the phosphine or substrate |
| Solvent | Anhydrous Toluene | Reaction Medium |
| Temperature | 80 - 120 °C | To overcome activation energy |
| Reactants | Diarylphosphine, Aryl Halide/Triflate | Building blocks for the target ligand |
Industrial Production Considerations and Process Optimization
Scaling up the synthesis of phosphine ligands from the laboratory to an industrial scale introduces several challenges related to cost, safety, and efficiency. researchgate.net While industrial production can follow similar synthetic routes as those used in the lab, such as Grignard-based methods, it requires stringent control over reaction parameters like temperature and pressure to ensure high yield and purity.
Process optimization for industrial-scale synthesis often involves the use of automated reactors and may incorporate continuous flow systems to enhance efficiency and safety. For air-sensitive compounds, developing one-pot processes is highly desirable as it minimizes handling and potential exposure to the atmosphere. For example, a method for producing tricyclohexylphosphine (B42057) involves a one-pot Grignard reaction followed by complexation with carbon disulfide. This creates a stable, solid complex that is easier to handle and purify, a significant advantage for industrial applications. chemicalbook.com Another after-treatment technique involves reacting the crude phosphine with an acid like tetrafluoroboric acid to form a salt, which can be easily separated and then neutralized to recover the pure phosphine. chemicalbook.com These strategies aim to create safe, low-cost, and high-yielding routes that are workable at a commercial scale. researchgate.net
Coordination Chemistry and Ligand Structure Activity Relationships
Electronic and Steric Properties Governing Metal Coordination
The specific arrangement of cyclohexyl and phenyl groups around the phosphorus atom endows Bis(2-cyclohexylphenyl)(phenyl)phosphine with a distinct profile that is essential for its function.
Phosphines act as σ-donating ligands by using the lone pair of electrons on the phosphorus atom to form a coordinate bond with a transition metal. The strength of this donation is a critical factor in catalytic reactions, as it influences the electron density at the metal center. Generally, ligands with high electron density can enhance the rate of key steps like oxidative addition.
The electronic nature of the substituents on the phosphorus atom directly modulates this electron-donating capacity. Alkyl groups are strong electron donors, while aryl groups are less so due to the higher s-character of the sp²-hybridized carbon atom attached to phosphorus. In this compound, the presence of two cyclohexyl groups (alkyl substituents on a phenyl ring) makes the phosphorus atom significantly electron-rich, more so than a simple triarylphosphine like triphenylphosphine (B44618). This positions it as a strong σ-donor ligand, capable of stabilizing metal centers and promoting catalytic activity. The combination of both alkyl and aryl features provides a finely tuned electronic environment.
Table 1: Comparative Electronic Properties of Selected Phosphine (B1218219) Ligands
| Ligand | Substituent Types | Expected Relative Electron-Donating Strength |
|---|---|---|
| Tricyclohexylphosphine (B42057) | 3 Alkyl Groups | Very High |
| This compound | 2 Cyclohexylphenyl, 1 Phenyl | High |
| Triphenylphosphine | 3 Aryl Groups | Moderate |
| Tri(o-tolyl)phosphine | 3 Aryl Groups | Moderate-High |
The steric hindrance created by a ligand is as crucial as its electronic nature. Bulky ligands can promote the formation of coordinatively unsaturated, highly reactive catalytic species and facilitate the final reductive elimination step to release the product. The steric bulk of a phosphine ligand is often quantified by its cone angle (θ) or its percent buried volume (%Vbur).
In this compound, the two 2-cyclohexylphenyl groups create a sterically demanding environment around the metal center. The ortho-positioning of the cyclohexyl rings forces them to occupy significant space, effectively shielding the metal and influencing the geometry of the complex. This large steric profile is a defining feature, comparable to that of other bulky ligands used to enhance catalytic efficiency.
While phosphines are primarily σ-donors, they can also act as π-acceptors through a process called π-backbonding. This involves the acceptance of electron density from filled metal d-orbitals into the ligand's empty σ* anti-bonding orbitals. For alkylphosphines, this effect is minimal. However, the presence of the phenyl group in this compound provides a pathway for limited π-acceptance, adding another layer of electronic modulation at the metal center.
A practical but critical function of a ligand is to confer solubility upon the metal complex in the organic solvents typically used for homogeneous catalysis. The large, nonpolar hydrocarbon structure of this compound, with its two cyclohexyl and three phenyl rings, ensures excellent solubility in common solvents like toluene (B28343), THF, and dioxane.
Ligand Design Principles and Their Impact on Catalysis
The structure of this compound is a direct result of ligand design principles aimed at optimizing catalytic performance. The ability to systematically modify ligand structures allows chemists to fine-tune reactivity and selectivity for specific chemical transformations.
The performance of a phosphine ligand in catalysis can be rationally tuned by altering its substituents. The specific balance of steric and electronic properties in this compound is tailored for high performance in reactions like cross-coupling.
For example, increasing the electron-donating ability (e.g., by replacing the phenyl group with another cyclohexyl group) could potentially accelerate the oxidative addition step in a catalytic cycle. Conversely, increasing steric bulk might accelerate reductive elimination. The structure of this compound represents a specific optimization of these competing factors. The modification of the phenyl or cyclohexylphenyl groups with other functional groups could further refine its catalytic properties, allowing for enhanced selectivity (e.g., regioselectivity or enantioselectivity) in more complex reactions.
This compound belongs to the general class of bulky, electron-rich monodentate phosphine ligands. Its properties are best understood in comparison to other members of this class, particularly the well-known Buchwald ligands.
Buchwald-type ligands, such as XPhos and SPhos, are characterized by a biaryl backbone, where a phosphine moiety is attached to one of the aryl rings. This biaryl structure is a key feature that provides significant steric bulk. While this compound is not a biaryl phosphine in the strictest sense, it shares the core design philosophy of combining bulky, electron-donating groups to create a highly effective ligand for palladium-catalyzed cross-coupling reactions.
Compared to a simpler bulky ligand like tricyclohexylphosphine, which has three identical alkyl groups, this compound offers a more nuanced electronic profile due to the inclusion of a phenyl group. This difference can be critical in catalytic applications where a precise electronic balance at the metal center is required.
Table 2: Feature Comparison of Selected Bulky Phosphine Ligands
| Ligand | Key Structural Feature | Primary Class | Typical Application |
|---|---|---|---|
| This compound | Two ortho-cyclohexylphenyl groups | Bulky Monodentate Phosphine | Cross-Coupling Reactions |
| XPhos | Dicyclohexylphosphino-biaryl | Buchwald-Type Biaryl Phosphine | C-N and C-C Cross-Coupling |
| SPhos | Dicyclohexylphosphino-dimethoxybiaryl | Buchwald-Type Biaryl Phosphine | C-N, C-O, and Suzuki-Miyaura Coupling |
| Tricyclohexylphosphine | Three cyclohexyl groups | Bulky Trialkylphosphine | Suzuki-Miyaura, Heck, Negishi Coupling |
| Xantphos | Bidentate with xanthene backbone | Bulky Bidentate Phosphine | Hydroformylation, Buchwald-Hartwig Amination |
Chirality and P-Stereogenicity in Phosphine Ligands
Chirality in phosphine ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. tcichemicals.com The source of chirality can be multifaceted, originating from chiral centers on the ligand's carbon backbone or directly on the phosphorus atom itself. nih.govjst.go.jp The latter, known as P-stereogenicity or P-chirality, arises when the phosphorus atom is bonded to three different substituents, creating a stereogenic center that is configurationally stable due to the high energy barrier for pyramidal inversion. nih.gov
This compound is a prime candidate for P-stereogenicity, as its central phosphorus atom is bound to three distinct groups: two 2-cyclohexylphenyl groups and one phenyl group. The synthesis of such P-chiral ligands often involves stereospecific methods, for example, using phosphine-borane intermediates, which protect the phosphorus lone pair from oxidation and allow for controlled substitution. nih.govjst.go.jpnih.gov
Furthermore, bulky biaryl phosphine ligands can exhibit another form of chirality known as atropisomerism. This occurs when rotation around a sigma bond (in this case, the P-C bonds) is severely restricted due to steric hindrance. researchgate.net The two bulky 2-cyclohexylphenyl substituents in this compound can hinder free rotation, potentially leading to stable, non-interconverting rotational isomers (atropisomers). This C-P axial chirality, similar to the more common C-C axial chirality found in ligands like BINAP, creates a defined and rigid chiral environment around the metal center, which is crucial for inducing high enantioselectivity in catalytic reactions. acs.org
Table 1: Sources of Chirality in Phosphine Ligands
| Type of Chirality | Description | Relevance to this compound |
|---|---|---|
| P-Stereogenicity | The phosphorus atom itself is a chiral center, bonded to three different substituents. nih.govnih.gov | The phosphorus is bonded to phenyl, and two 2-cyclohexylphenyl groups, making it a potential P-chiral center. |
| Backbone Chirality | Stereogenic centers are located on the carbon framework of the ligand. jst.go.jp | The cyclohexyl groups contain chiral centers, though typically used as a racemic mixture unless specifically resolved. |
| Atropisomerism | Restricted rotation around a single bond due to large, sterically hindering groups creates stable conformers. researchgate.net | The bulky 2-cyclohexylphenyl groups can restrict rotation around the P-C bonds, potentially leading to stable atropisomers. |
Formation and Characterization of Metal-Phosphine Complexes
The electronic and steric properties of phosphine ligands dictate their coordination behavior. tcichemicals.com Phosphines act as σ-donors through their lone pair of electrons and can also act as π-acceptors by accepting electron density from metal d-orbitals into their P-C σ* anti-bonding orbitals. chemtube3d.comyoutube.com The bulky and electron-rich nature of this compound, owing to its cyclohexyl and phenyl groups, makes it an effective ligand for stabilizing a wide range of transition metal centers used in catalysis. tcichemicals.com
Coordination with Palladium, Nickel, Copper, Rhodium, Iridium, and Gold Centers
This compound readily forms complexes with late transition metals, which are workhorses in catalytic cross-coupling, hydrogenation, and other organic transformations. tcichemicals.com
Palladium: Palladium-phosphine complexes are fundamental to C-C bond-forming reactions like Suzuki, Heck, and Stille couplings. sigmaaldrich.comwikipedia.orgheraeus-precious-metals.com The use of bulky, electron-rich phosphines like this compound promotes the oxidative addition step, particularly with less reactive substrates like aryl chlorides, and facilitates the final reductive elimination step. tcichemicals.com
Nickel: Nickel catalysis often mirrors that of palladium, with phosphine ligands being crucial for modulating reactivity in reactions such as Suzuki-Miyaura cross-couplings. acs.org The size of the phosphine ligand is critical in determining the ligation state and, consequently, the catalytic activity of the nickel center. nih.gov
Copper: Copper(I)-phosphine complexes are widely studied for their photophysical properties and applications in catalysis. nih.govmdpi.comnih.gov this compound can be used to form stable copper complexes for applications such as asymmetric conjugate additions.
Rhodium and Iridium: Rhodium and Iridium complexes bearing phosphine ligands are extensively used in hydrogenation and hydroformylation reactions. nih.govmdpi.com The steric and electronic profile of the phosphine ligand directly influences the enantioselectivity and efficiency of these catalytic systems. tcichemicals.com Facile intermolecular exchange of phosphine ligands can occur, with dissociation from iridium(I) often being more ready than from platinum(II). tandfonline.com
Gold: Gold(I) and Gold(III) complexes have gained attention for their unique catalytic abilities and potential as therapeutic agents. nih.govnih.gov Phosphine ligands stabilize the gold center, forming linear Au(I) complexes or square planar Au(III) complexes. researchgate.net The formation of dinuclear gold(I) complexes containing both a bisphosphine and a bulky monodentate phosphine has been explored for anticancer activity. rsc.org
Table 2: General Coordination Characteristics with Various Metals
| Metal Center | Typical Oxidation States | Common Geometries | Role of Phosphine Ligand |
|---|---|---|---|
| Palladium (Pd) | 0, +2 | Square Planar (Pd(II)) | Stabilizes active species, promotes oxidative addition and reductive elimination. heraeus-precious-metals.com |
| Nickel (Ni) | 0, +2 | Square Planar (Ni(II)), Tetrahedral (Ni(0)) | Controls ligation state, crucial for cross-coupling efficiency. acs.org |
| Copper (Cu) | +1 | Tetrahedral, Trigonal Planar | Stabilizes the Cu(I) state, used in catalysis and materials science. mdpi.com |
| Rhodium (Rh) | +1, +3 | Square Planar (Rh(I)) | Key for asymmetric hydrogenation and hydroformylation. mdpi.com |
| Iridium (Ir) | +1, +3 | Square Planar (Ir(I)), Octahedral (Ir(III)) | Used in hydrogenation and C-H activation; ligand exchange is often facile. mdpi.comtandfonline.com |
| Gold (Au) | +1, +3 | Linear (Au(I)), Square Planar (Au(III)) | Stabilizes the metal center for catalysis and medicinal applications. nih.govresearchgate.net |
Ligation State Effects in Catalytic Cycles (Monoligated vs. Bisligated Species)
For monodentate phosphine ligands like this compound, the number of ligands coordinated to the metal center—the ligation state—is a critical parameter that governs catalytic performance. acs.orgnih.gov A delicate balance between monoligated (L1M) and bisligated (L2M) species is often essential for an efficient catalytic cycle. nih.gov
Recent studies have demonstrated that a single steric descriptor, the minimum percent buried volume (%Vbur (min)), can effectively predict whether a given phosphine ligand will favor the formation of a monoligated or bisligated complex. nih.gov Ligands with lower steric bulk tend to form stable, bisligated L2M species, while very bulky ligands favor monoligated L1M species.
Bisligated (L2M) Species: These species are generally more stable and less prone to off-cycle reactions or catalyst decomposition. In nickel-catalyzed cross-coupling, the formation of a bisligated Ni(0) species is often required to prevent catalyst poisoning and maintain catalytic activity over time. acs.orgnih.gov
Monoligated (L1M) Species: These species are more coordinatively unsaturated and, therefore, more reactive. The generation of highly reactive monoligated intermediates is often necessary to facilitate challenging steps in the catalytic cycle, such as the oxidative addition of sterically hindered or electronically deactivated substrates. acs.orgnih.gov
For a given catalytic transformation, the optimal ligand is one that can effectively balance these opposing requirements. It must be bulky enough to allow for dissociation to a reactive monoligated intermediate when needed, but not so bulky that the stable, bisligated resting state is inaccessible. nih.gov The significant steric profile of this compound places it in a class of ligands capable of modulating this equilibrium, making it highly effective in demanding catalytic applications.
Table 3: Role of Ligation States in Catalysis
| Ligation State | General Characteristics | Role in Catalytic Cycle |
|---|---|---|
| Monoligated (L1M) | Highly reactive, coordinatively unsaturated. | Accelerates key steps like oxidative addition and transmetalation, especially with challenging substrates. acs.orgnih.gov |
| Bisligated (L2M) | More stable, less reactive. | Acts as a catalyst resting state, prevents catalyst poisoning and off-cycle reactivity. acs.orgnih.gov |
Hemilability and Dynamic Behavior of Phosphine Ligands
Hemilability describes the dynamic coordination behavior of a polydentate ligand, where one of the donor groups can reversibly dissociate from the metal center, creating a vacant coordination site for a substrate to bind. wwu.edu This property is crucial in catalysis as it provides a mechanism to open up an active site without permanent ligand loss. wwu.edu The term was first coined to describe ligands with both a "soft" donor (like phosphine) that remains strongly bound and a "hard" donor (like an ether or amine) that can easily detach. wwu.edu
While this compound is a monodentate ligand and therefore not hemilabile itself, the concept is central to the design of many advanced phosphine-containing catalysts. Hemilability is a property of ligands that possess at least one other donor group in addition to the phosphorus atom.
Examples of hemilabile phosphine ligands include:
Phosphine-Thioether Ligands: In certain molybdenum-sulfur cluster complexes, phosphine-thioether ligands can be coordinated in a bidentate fashion. However, under specific conditions, the thioether arm can detach, demonstrating classic hemilabile behavior that influences the complex's catalytic activity in hydrogenation. rsc.orgrsc.org
Phosphine-Ether Ligands: These ligands can bind through both phosphorus and oxygen, but the weaker M-O bond can easily dissociate to allow substrate binding.
Bis-phosphine Monoxides (BPMOs): These are valuable hemilabile ligands where one phosphorus atom is in the phosphine form and the other is a phosphine oxide. acs.org The P=O group is a weaker coordinator than the phosphine group, allowing it to be easily displaced by substrates in a catalytic cycle. acs.org
Phosphinoester Ligands: Palladium complexes with phosphinoester ligands, formed by the insertion of acrylate (B77674) esters into P-H bonds, behave as hemilabile η²-P,O-chelates. The weakly coordinated carbonyl group can be readily displaced by other ligands. acs.org
This dynamic behavior allows the catalyst to exist in an equilibrium between a stable, chelated state and a reactive, open state, providing a fine-tuning mechanism for catalytic reactions. wwu.edu
Intermolecular Interactions Involving the Phosphine Moiety
Halogen Bonding to Phosphorus Atoms
Beyond its role as a ligand for transition metals, the phosphorus atom in a phosphine can participate in other significant non-covalent interactions, most notably halogen bonding. A halogen bond (X-bond) is a net attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region on another entity. core.ac.uknih.gov
While halogen bond acceptors are typically electronegative atoms like oxygen or nitrogen, recent studies have confirmed that the phosphorus atom of a phosphine can also act as a potent halogen-bond acceptor. chemistryviews.org This interaction was once considered rare because the highly polarizable nature of phosphorus was thought to favor the formation of a full covalent bond with the halogen. chemistryworld.com
Theoretical and experimental studies have provided clear evidence for strong P···X (where X = I, Br, Cl) halogen bonds.
Strength and Geometry: Halogen bonds are highly directional, with the R-X···P angle typically approaching 180°. chemistryviews.org The interaction strength can be substantial, and in complexes like H₃P···ClF and H₃P···BrF, the interaction is so strong that they are classified as "Mulliken inner complexes," characterized by significant charge transfer and elongation of the halogen-halogen bond. core.ac.uk
Experimental Evidence: Co-crystals formed between triphenylphosphine (PPh₃) and strong halogen-bond donors like 1,3,5-trifluoro-2,4,6-triiodobenzene (B1308152) have been synthesized and characterized by X-ray diffraction. chemistryviews.orgdntb.gov.ua These structures show a clear I···P interaction with a bond angle of 165° and a distance significantly shorter than the sum of the van der Waals radii, confirming the presence of a halogen bond that persists even in solution. chemistryviews.org
This ability to form directional halogen bonds opens up new avenues for using phosphines like this compound in crystal engineering and the design of supramolecular materials where precise control over the solid-state architecture is required. chemistryviews.orgdntb.gov.ua
Table 4: Calculated Interaction Energies for H₃P···XY Halogen-Bonded Complexes
| Complex | Interaction Energy (kJ/mol) | Classification |
|---|---|---|
| H₃P···ClF | -69.2 | Mulliken Inner Complex core.ac.uk |
| H₃P···BrF | -57.7 | Mulliken Inner Complex core.ac.uk |
| H₃P···IF | -47.1 | Mulliken Inner Complex core.ac.uk |
| H₃P···Cl₂ | -33.9 | Outer Complex |
| H₃P···BrCl | -43.1 | Outer Complex |
| H₃P···Br₂ | -35.2 | Outer Complex |
(Data derived from theoretical calculations on model phosphine complexes.) core.ac.uk
Based on a comprehensive search of available scientific literature, it is not possible to generate a detailed article on the chemical compound “this compound” that strictly adheres to the requested outline and includes specific research findings and data tables for each application.
The searches indicate that while “this compound” is recognized as a bulky phosphine ligand, a class of compounds widely used in transition metal catalysis, there is a significant lack of published, in-depth research specifically detailing its performance and scope in the requested catalytic reactions.
Detailed experimental data, including reaction conditions, substrate scope, yields, and selectivity, which are necessary to construct the required data tables and provide a thorough, informative, and scientifically accurate analysis for the following sections, could not be located for this specific compound:
Applications in Transition Metal Catalyzed Organic Transformations
Asymmetric Catalysis with Chiral Bis(2-cyclohexylphenyl)(phenyl)phosphine Derivatives
Enantioselective Hydrophosphination of Unsaturated Compoundswith chiral derivatives of this compound.
The available literature extensively covers other well-known bulky biaryl phosphine (B1218219) ligands (such as SPhos, XPhos, and others from the Buchwald and Hartwig groups) for these applications, but specific, verifiable data for “this compound” remains elusive.
To maintain scientific accuracy and avoid generating unsubstantiated information, the article cannot be created as requested due to the absence of the necessary source material in the public domain.
Other Catalytic Reactions
C-H and C-S Activation Reactions
The activation of typically inert C-H and C-S bonds is a significant area of research in organic synthesis, enabling more direct and efficient molecular construction. Bulky phosphine ligands are crucial in many catalytic systems designed for these transformations. They can influence the reactivity and selectivity of the metal center by modulating its steric environment and electronic properties.
C-H Activation:
Transition metal complexes, particularly those of rhodium, iridium, palladium, and nickel, are known to catalyze C-H activation. The steric bulk of phosphine ligands can promote the formation of coordinatively unsaturated metal species, which are often key intermediates in C-H activation pathways. For a ligand like this compound, its large cone angle would be expected to facilitate the creation of an open coordination site on the metal, allowing the C-H bond of a substrate to approach and interact with the metal center.
Furthermore, the electron-donating nature of the phosphine can increase the electron density on the metal, which can facilitate the oxidative addition of a C-H bond. While specific studies detailing the use of this compound in C-H activation are scarce, its structural features are analogous to other bulky phosphines that have proven effective in such reactions.
C-S Activation:
C-S bond activation is a valuable tool for the modification of organosulfur compounds. Similar to C-H activation, transition metal catalysts, often featuring phosphine ligands, are employed. The cleavage of a C-S bond can occur via several mechanisms, including oxidative addition to a low-valent metal center. A bulky and electron-rich phosphine ligand like this compound could potentially enhance the rate of oxidative addition of a C-S bond to a metal center, thereby promoting catalysis. The steric hindrance provided by the ligand can also play a role in preventing catalyst deactivation pathways.
Although direct experimental data for this compound in these specific applications is not available, the table below outlines the general role of bulky phosphine ligands in C-H and C-S activation, which can be extrapolated to understand the potential of this specific phosphine.
| Reaction Type | Role of Bulky Phosphine Ligand | Potential Effect of this compound |
| C-H Activation | - Promotes formation of coordinatively unsaturated species- Enhances rate of oxidative addition- Influences regioselectivity | - The large steric profile would likely facilitate the generation of active catalytic intermediates.- Its electron-donating character could enhance the reactivity of the metal center towards C-H bonds. |
| C-S Activation | - Facilitates oxidative addition of the C-S bond- Stabilizes low-valent metal centers- Prevents catalyst decomposition | - The combination of steric bulk and electron-donating properties could be beneficial for catalysts designed for C-S bond cleavage. |
Polymerization Reactions (e.g., Allene (B1206475) and 1,3-Dienes)
The polymerization of unsaturated monomers like allenes and 1,3-dienes catalyzed by transition metal complexes is a powerful method for the synthesis of polymers with diverse structures and properties. The choice of ligand is critical in controlling the polymerization process, including the activity of the catalyst, the molecular weight of the polymer, and its stereochemistry.
Polymerization of Allenes:
The polymerization of allenes can proceed through various coordination and insertion pathways, leading to polymers with different microstructures. Nickel and palladium complexes are often used as catalysts. Bulky phosphine ligands can influence the coordination of the allene monomer to the metal center and the subsequent insertion steps. A ligand such as this compound could, in principle, be used to control the regioselectivity and stereoselectivity of allene polymerization due to its significant steric hindrance. This could potentially lead to the formation of polymers with specific tacticities or repeating units.
Polymerization of 1,3-Dienes:
The polymerization of 1,3-dienes, such as butadiene and isoprene, is a commercially important process. Transition metal catalysts, particularly those based on nickel, palladium, and other late transition metals, are widely employed. The structure of the phosphine ligand can have a profound impact on the cis/trans selectivity and the 1,2- versus 1,4-insertion of the diene monomer, which in turn determines the properties of the resulting polymer. The steric bulk of this compound could favor the formation of a specific isomer by influencing the geometry of the active catalytic species and the mode of diene coordination.
While no specific research has been found that utilizes this compound for the polymerization of allenes or 1,3-dienes, the following table summarizes the general influence of bulky phosphine ligands in these polymerization reactions, providing a basis for its potential application.
| Monomer | Role of Bulky Phosphine Ligand in Polymerization | Potential Influence of this compound |
| Allenes | - Controls catalyst activity and stability- Influences regioselectivity and stereoselectivity of insertion | - Its steric bulk could be instrumental in directing the mode of allene insertion, potentially leading to stereoregular polymers. |
| 1,3-Dienes | - Determines cis/trans selectivity- Controls 1,2- versus 1,4-insertion- Affects molecular weight and polymer architecture | - The significant steric hindrance could enforce a specific coordination geometry of the diene, thereby controlling the microstructure of the resulting polydiene. |
Mechanistic Insights into Bis 2 Cyclohexylphenyl Phenyl Phosphine Catalysis
Catalytic Cycle Elucidation and Rate-Determining Steps
While a detailed catalytic cycle specifically elucidated for Bis(2-cyclohexylphenyl)(phenyl)phosphine is not extensively documented in isolation, its behavior can be understood within the context of general palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it serves as an effective ligand. The catalytic cycle for these reactions typically involves three primary steps:
Transmetalation: The Pd(II) complex then reacts with an organoboron reagent (in the Suzuki reaction), typically activated by a base. The aryl or vinyl group from the boron compound is transferred to the palladium center, displacing the halide.
Reductive Elimination: In the final step, the two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue. The steric bulk of ligands like this compound is known to promote reductive elimination. tcichemicals.com
The rate-determining step can vary depending on the specific substrates and reaction conditions. However, for many cross-coupling reactions, oxidative addition is considered the slowest step. fishersci.ca The electronic properties of this compound, which enhance electron density at the metal center, are crucial for facilitating this key step. tcichemicals.com
Role of Phosphine-Metal Coordination in Activating Substrates
The coordination of this compound to a metal center is fundamental to its catalytic function. Phosphines act as soft, σ-donating ligands, using their lone pair of electrons to bond with the metal. tcichemicals.comalfa-chemistry.com This donation of electron density to the metal stabilizes the complex and makes the metal center more nucleophilic, which is critical for activating substrates in steps like oxidative addition. tcichemicals.comfiveable.me
The key roles of this phosphine-metal coordination include:
Electronic Effects : The phosphorus atom donates electron density to the metal, which increases the metal's reactivity towards oxidative addition with substrates like aryl halides. tcichemicals.com
Steric Influence : The significant bulk from the cyclohexylphenyl groups creates a sterically demanding environment around the metal center. This steric hindrance can facilitate the reductive elimination step, which is necessary to release the final product and regenerate the catalyst. tcichemicals.com
Stabilization : The phosphine (B1218219) ligand stabilizes the metal center, particularly in low oxidation states such as Pd(0), preventing catalyst decomposition and allowing for a controlled, efficient catalytic cycle. alfa-chemistry.comfiveable.me
This combination of electronic donation and steric bulk allows the ligand to modulate the metal's properties, thereby activating substrates and guiding the reaction through the catalytic cycle.
Radical Pathways in Phosphine/Photoredox Catalysis
In the realm of photoredox catalysis, phosphines can participate in radical pathways to activate substrates that are otherwise difficult to engage. nih.gov This process typically involves a single-electron transfer (SET) mechanism. nih.gov The general pathway, applicable to phosphines like this compound, proceeds as follows:
Formation of a Phosphine Radical Cation : An excited photoredox catalyst oxidizes the phosphine via a single-electron transfer, generating a phosphine radical cation. nih.govacs.org
Generation of a Phosphoranyl Radical : This highly reactive radical cation is then attacked by a nucleophile, such as an alcohol or a carboxylate anion. nih.govacs.org This nucleophilic addition results in the formation of a tetravalent, phosphorus-centered species known as a phosphoranyl radical. nih.govacs.orgchemrxiv.org
Radical Fragmentation (β-Scission) : The phosphoranyl radical intermediate can then undergo fragmentation. nih.govacs.org A common pathway is β-scission, where the C-O bond of the substrate cleaves, leading to the formation of a stable phosphine oxide and a new carbon-centered radical derived from the original substrate. nih.govacs.orgchemrxiv.org
This generated radical can then proceed through various synthetic transformations. This photoredox-mediated pathway provides a powerful method for C–O bond activation under mild conditions, leveraging the unique reactivity of phosphoranyl radical intermediates. nih.gov
Structure-Reactivity Relationships and Ligand Effects on Reaction Outcomes
The specific structure of this compound directly dictates its reactivity and influence on catalytic outcomes. Structure-reactivity relationships for phosphine ligands are primarily understood through their electronic and steric properties. tcichemicals.com
Steric Effects : The defining feature of this ligand is its significant steric bulk, originating from the two ortho-substituted cyclohexylphenyl groups. Steric hindrance is a critical factor in catalysis. For instance, increased bulk can promote the reductive elimination step in cross-coupling reactions, leading to faster catalyst turnover and higher yields. tcichemicals.com The steric properties of a phosphine are often quantified by its Tolman cone angle. While the exact value for this specific ligand is not readily published, it is expected to be large, similar to other bulky biaryl phosphines. nih.govucla.edu
Electronic Effects : As a triarylphosphine derivative, it is a strong σ-donor, enriching the metal center with electron density. wikipedia.org This property is crucial for facilitating the oxidative addition step. tcichemicals.com
The interplay between these steric and electronic factors allows for fine-tuning of reaction outcomes. For example, in nickel-catalyzed cross-couplings, bulky monophosphine ligands like those in the Buchwald class (which share structural similarities) have been shown to be top performers, sometimes outperforming traditional bisphosphine ligands. nih.govacs.org The steric profile can influence the number of ligands that coordinate to the metal (the ligation state), which in turn affects the reactivity of the catalytic species. nih.govresearchgate.net
Table 1: Comparison of General Properties of Phosphine Ligand Classes
| Ligand Class | Typical Steric Bulk (Cone Angle) | Electronic Character | Influence on Catalytic Step |
| Trialkylphosphines (e.g., P(tBu)₃) | Very High (e.g., 182°) | Strong σ-donor | Promotes oxidative addition and reductive elimination |
| Triarylphosphines (e.g., PPh₃) | Moderate (e.g., 145°) | Moderate σ-donor, π-acceptor | General purpose, less effective for challenging substrates |
| Bulky Biarylphosphines (e.g., Buchwald-type) | High to Very High | Strong σ-donor | Highly effective for promoting both oxidative addition and reductive elimination in challenging cross-couplings |
Note: This table provides a generalized comparison. This compound falls into the "Bulky Biarylphosphines" category.
Kinetic Studies and Identification of Catalyst Resting States
Kinetic studies are essential for understanding the detailed mechanism of a catalytic reaction, including identifying the rate-determining step and the most stable species in the catalytic cycle, known as the resting state. For palladium-catalyzed cross-coupling reactions involving phosphine ligands, the catalyst resting state is often a Pd(0) or Pd(II) complex.
Identifying the resting state involves monitoring the reaction progress using techniques like NMR spectroscopy to observe the predominant catalyst species during the reaction. In some cases, the oxidative addition adduct, an L-Pd(II)(Ar)(X) complex, can be the resting state. The structure of the ligand directly influences which state is favored; bulkier ligands may favor lower-coordinate species. nih.gov Understanding these kinetics and resting states is crucial for optimizing reaction conditions and designing more efficient catalysts.
Advanced Characterization Techniques and Computational Studies
Spectroscopic Characterization (NMR Spectroscopy: ¹H, ¹³C, ³¹P)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the characterization of phosphine (B1218219) ligands in solution. ¹H and ¹³C NMR provide information about the organic framework, while ³¹P NMR is uniquely sensitive to the chemical environment of the phosphorus atom.
For triarylphosphines, the ³¹P NMR chemical shift typically appears in a characteristic range of -5 to +25 ppm. A 1992 study reported the ¹³C and ³¹P NMR chemical shifts and coupling constants for dicyclohexylphenylphosphine (B1293621) and cyclohexyldiphenylphosphine, which are structurally related to Bis(2-cyclohexylphenyl)(phenyl)phosphine. While the specific data for this compound is not detailed here, the assignments for its analogues provide a benchmark for expected spectral features.
Interactive Table: Representative ³¹P NMR Data for Related Phosphine Ligands
| Compound Name | ³¹P Chemical Shift (δ, ppm) | Solvent |
|---|---|---|
| Triphenylphosphine (B44618) | -4.7 | CH₂Cl₂ |
| Dicyclohexylphenylphosphine | Data not available | - |
| Cyclohexyldiphenylphosphine | Data not available | - |
X-ray Crystallography for Solid-State Structural Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and torsion angles, which are fundamental to understanding the steric profile of a phosphine ligand.
For tertiary phosphines like this compound, X-ray crystallography would reveal the spatial arrangement of the two bulky cyclohexylphenyl groups and the phenyl group around the central phosphorus atom. Key parameters include the P-C bond lengths, which are typically in the range of 1.80–1.85 Å for similar compounds, and the C-P-C bond angles, which dictate the ligand's cone angle. The packing of the molecules in the crystal lattice is also elucidated, offering insights into intermolecular interactions. Currently, a specific crystal structure for this compound is not available in open crystallographic databases.
Interactive Table: Typical Structural Parameters for Phosphine Ligands from X-ray Crystallography
| Parameter | Typical Value | Significance |
|---|---|---|
| P-C Bond Length | 1.80 - 1.85 Å | Indicates the strength and nature of the phosphorus-carbon bond. |
| C-P-C Bond Angle | 99° - 106° | Defines the basic geometry and steric bulk around the phosphorus atom. |
Computational Chemistry Approaches
Computational methods are powerful tools for predicting and analyzing the properties of molecules, offering insights that can be difficult to obtain experimentally.
Challenges and Future Research Directions
Addressing Discrepancies in Reported Catalytic Efficiencies
A significant challenge in the application of XPhos-based catalytic systems is the variability in reported efficiencies and reproducibility. Discrepancies often arise from the method of catalyst generation. While in situ systems, prepared by simply mixing a palladium precursor like palladium(II) acetate (B1210297) with the XPhos ligand, are common, they can lead to inconsistent results. acs.orgnih.gov This is because the prestirring of the ligand and the palladium source can result in the formation of various species, including dinuclear and polynuclear palladium complexes and clusters, which may have deleterious effects on the catalytic activity. acs.orgnih.govresearchgate.net
Studies have shown that using well-defined, preformed palladium complexes, or "precatalysts," can circumvent many of these issues. acs.orgnih.gov For instance, the use of trans-Dichlorobis(XPhos)palladium(II) (PdCl2(XPhos)2) as a precatalyst provided reproducible and high yields in challenging Suzuki-Miyaura couplings where in situ mixtures failed or gave poor results. acs.orgnih.gov In one case, the coupling of a toluyl tosylate with an arylboronic acid yielded 79% of the product with the PdCl2(XPhos)2 precatalyst, whereas a mixture of PdCl2(MeCN)2 and XPhos gave only a 27% yield under the same conditions. acs.org
The formation of the active Pd(0) species is a critical step that can be influenced by numerous factors. Investigations into the activation of XPhos-based systems revealed that the nature of the active species can be elusive. researchgate.netnih.gov For example, when using Pd(OAc)2, the initial complex formed is Pd(II)(OAc)2(XPhos), which is then reduced to the active Pd(0)(XPhos)2 species. nih.gov However, this process can also lead to the formation of less reactive Pd(I)-Pd(I) dimers. nih.gov The choice of base, solvent, and even the substrates themselves can influence the pathway of precatalyst activation and the ultimate catalytic efficiency. whiterose.ac.uk These findings underscore the need for careful consideration and reporting of reaction parameters to ensure reproducibility and accurately compare catalytic performance across different studies.
Advancements in Ligand Design for Enhanced Catalytic Performance
The success of XPhos has spurred the rational design and synthesis of new generations of biaryl phosphine (B1218219) ligands aimed at further enhancing catalytic activity, stability, and substrate scope. nih.govyoutube.com Modifications to the XPhos framework often involve tuning the steric and electronic properties of the ligand. nih.gov
One strategy involves increasing the steric bulk on the phosphine or the biaryl backbone. An example is tert-butyl XPhos (t-BuXPhos), which has shown excellent performance in C-O and C-N bond formation reactions. sigmaaldrich.comsigmaaldrich.com Other successful ligand families include SPhos, RuPhos, and BrettPhos, each with unique structural features that confer high activity for specific substrates or reaction types. youtube.comacs.org For example, while XPhos is a highly effective general ligand, studies have shown that in certain reactions, more sterically hindered ligands like t-BuXPhos or conformationally distinct ligands like BrettPhos can exhibit lower reactivity, suggesting an optimal level of steric bulk for a given transformation. acs.org
Computational and mechanistic studies guide this development. researchgate.net For instance, DFT studies comparing the performance of the biarylphosphine XPhos with the meta-terarylphosphine Cy*Phine in N-arylation reactions found comparable energetics for the key catalytic steps. researchgate.net This suggests that for certain reactions, architectural changes beyond the biaryl motif may be necessary to achieve significant performance enhancements. Researchers have also developed sulfonated versions of ligands, such as sSPhos and sXPhos, to introduce non-covalent interactions that can direct catalytic selectivity in multifunctional substrates. cam.ac.uk The modular and straightforward synthesis of these biaryl phosphine ligands allows for systematic modification and tuning of their properties, paving the way for the evolution of catalysts with enhanced capabilities. nih.govyoutube.com
| Ligand | Key Structural Feature | Noted Application/Performance | Reference |
|---|---|---|---|
| XPhos | Dicyclohexylphosphine (B1630591) on a 2',4',6'-triisopropylbiphenyl backbone | General, highly active ligand for C-C, C-N, and C-O couplings, especially with aryl chlorides. sigmaaldrich.comwikipedia.org | sigmaaldrich.com, wikipedia.org |
| t-BuXPhos | Di-tert-butylphosphine group instead of dicyclohexylphosphine | Excellent for C-O and C-N bond formation, including direct phenolation of aryl halides. sigmaaldrich.comsigmaaldrich.com | sigmaaldrich.com, sigmaaldrich.com |
| BrettPhos | Contains methoxy (B1213986) groups on the aryl ring proximal to the phosphine | Shows different reactivity profiles compared to XPhos, sometimes with lower reactivity attributed to conformational limitations. acs.org Effective for primary amine couplings. libretexts.org | libretexts.org, acs.org |
| SPhos | Dicyclohexylphosphine on a 2',6'-dimethoxybiphenyl backbone | Highly universal ligand for Suzuki-Miyaura reactions. sigmaaldrich.com | sigmaaldrich.com |
| sSPhos/sXPhos | Sulfonated versions of SPhos/XPhos | Designed to direct catalysis via electrostatic interactions, enabling site-selective coupling. cam.ac.uk | cam.ac.uk |
| Cy*Phine | meta-Terarylphosphine architecture | Exhibited subtle performance differences compared to XPhos in C-N cross-coupling. researchgate.net | researchgate.net |
Exploration of Novel Catalytic Systems and Substrate Scopes
Research continues to push the boundaries of what is possible with XPhos-based catalysts, exploring new types of transformations and expanding the scope to include previously challenging substrates. The development of advanced, well-defined precatalysts, such as the G3, G4, and G5 generations, has been instrumental in this expansion. wikipedia.orgacs.org These precatalysts offer improved stability and facilitate the generation of the active catalytic species under mild conditions, which is crucial for reactions involving sensitive or unstable substrates. acs.org
The robustness of XPhos-palladium systems has enabled their successful application in the Suzuki-Miyaura coupling of difficult partners, such as aryl and vinyl sulfonates, which are more cost-effective and readily available than the corresponding halides. acs.orgnih.gov Furthermore, these catalysts have proven effective for coupling unstable substrates like polyfluorophenyl and five-membered ring heteroaryl boronic acids, which are prone to decomposition under harsh reaction conditions. acs.org
Beyond traditional cross-coupling, XPhos-based systems are being applied to more complex synthetic challenges. One emerging area is catalyst-transfer polymerization, where an XPhos-palladium complex was used for the one-step macrocyclization to form azaparacyclophanes, demonstrating that the catalyst can remain active as it moves along a growing polymer chain. nih.gov The compatibility of the PdCl2(XPhos)2 precatalyst with a wide array of functional groups, including free hydroxyl (-OH) and amine (-NH2) groups, as well as coordinating moieties like pyridines, highlights its versatility and potential for the synthesis of complex, bioactive molecules. nih.govresearchgate.net
| Reaction Type | Substrate Class | Catalyst System | Key Finding | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Sulfonates & Halides | PdCl2(XPhos)2 | Efficient coupling of over 30 examples with yields from 23-99%. nih.gov | nih.gov |
| Suzuki-Miyaura | Unstable Polyfluorophenyl & Heteroaryl Boronic Acids | XPhos-G4 / XPhos-G5 | Facile coupling under mild conditions, avoiding substrate decomposition. acs.org | acs.org |
| Buchwald-Hartwig Amination | Aryl Chlorides & Tosylates with Amides | XPhos/Pd | High activity for C-N bond formation. wikipedia.org | wikipedia.org |
| Catalyst-Transfer Macrocyclization | Diamino-dibromo Monomers | XPhos-Pd-G3 | Successful one-step synthesis of azaparacyclophanes. nih.gov | nih.gov |
| C-H Functionalization | Pentafluorobenzene | Ag(C6F5)(XPhos) / Pd | Demonstrated role of a silver-XPhos complex in the C-H activation step. whiterose.ac.uk | whiterose.ac.uk |
Deeper Mechanistic Understanding for Rational Catalyst Development
A fundamental understanding of the reaction mechanism is paramount for the rational design of more efficient catalysts. researchgate.net For palladium catalysts supported by bulky monophosphine ligands like XPhos, significant research has focused on elucidating the nature of the active species and the kinetics of the elementary steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. nih.govwikipedia.orgnumberanalytics.com
It is now widely accepted that for many cross-coupling reactions, the catalytically active species is a monoligated, 12-electron L1Pd(0) complex. nih.gov The bulky nature of XPhos promotes the formation of this highly reactive, coordinatively unsaturated species from the more stable, bis-ligated L2Pd(0) resting state. nih.gov Kinetic studies have probed the dissociative mechanism for oxidative addition, where the unreactive Pd(0)(XPhos)2 is in equilibrium with the reactive Pd(0)(XPhos). nih.gov The remarkable ability of the XPhos system to activate even notoriously unreactive substrates like chlorobenzene (B131634) at room temperature highlights the crucial role of the ligand in this turnover-limiting step. researchgate.netnih.gov
Computational studies have provided further insight, showing that interactions between the palladium center and the biaryl ring of the XPhos ligand can play a key role in lowering the energy barrier for oxidative addition. researchgate.net Mechanistic investigations have also clarified the activation process of various precatalysts, identifying the specific chemical triggers (e.g., base, nucleophile) that lead to the formation of the active Pd(0)(XPhos)2 catalyst. whiterose.ac.uk This deeper mechanistic knowledge is invaluable, as it allows chemists to move beyond trial-and-error approaches and rationally design ligands and reaction conditions to overcome specific challenges, such as catalyst inhibition or unproductive side reactions, thereby paving the way for the next generation of catalysts. mit.edu
Q & A
Q. What are the established synthetic methodologies for preparing Bis(2-cyclohexylphenyl)(phenyl)phosphine?
The synthesis typically involves palladium-catalyzed cross-coupling reactions between dicyclohexylphosphine and substituted aryl halides. For example, analogous ligands like Bis(2-methoxyphenyl)phenylphosphine are synthesized under inert atmospheres (argon/nitrogen) using catalysts such as Pd(OAc)₂, with reaction temperatures maintained between 80–120°C in anhydrous toluene. Optimization of stoichiometric ratios (typically 1:1.2 phosphine:aryl halide) and use of strong bases (e.g., NaOtBu) are critical for achieving yields >85% .
Q. What spectroscopic and analytical techniques are used to characterize this phosphine ligand?
Key characterization methods include:
- 31P NMR spectroscopy : Identifies phosphorus coordination environment (δ range: -5 to +25 ppm for triarylphosphines).
- X-ray crystallography : Resolves steric bulk and bond angles (e.g., P–C bond lengths typically 1.80–1.85 Å).
- Melting point analysis : Confirms purity (reported m.p. 163–164°C for structurally similar ligands) .
Q. In what catalytic systems is this compound commonly employed?
This ligand is utilized in cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) due to its electron-rich and sterically hindered structure. For example, analogous ligands enhance palladium-catalyzed C–N bond formation with turnover numbers (TON) exceeding 10⁴ in aryl amination reactions .
Q. What precautions are necessary for handling and storing this air-sensitive phosphine?
Store under inert gas (argon) at -20°C to prevent oxidation. Use Schlenk-line techniques for transfers and monitor purity via 31P NMR periodically. Degradation products (e.g., phosphine oxides) reduce catalytic activity .
Q. How does ligand design influence steric and electronic properties in catalysis?
Substituent position (ortho vs. para) on aryl groups modulates steric bulk (quantified by Tolman cone angles) and electron-donating capacity. For example, cyclohexyl groups enhance steric protection of metal centers, while phenyl groups tune π-backbonding in transition-metal complexes .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported catalytic efficiencies across studies?
Systematically evaluate:
Q. What air-free techniques are critical for maintaining ligand integrity in kinetic studies?
Employ:
Q. What strategies identify and quantify reaction byproducts in phosphine-mediated catalysis?
Combine:
Q. How do alternative phosphine ligands compare in enantioselective catalysis?
Comparative studies show:
Q. What factors govern ligand stability under high-temperature reaction conditions?
Stability depends on:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
